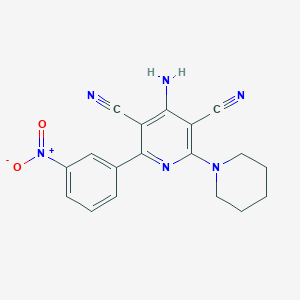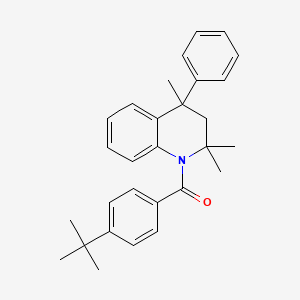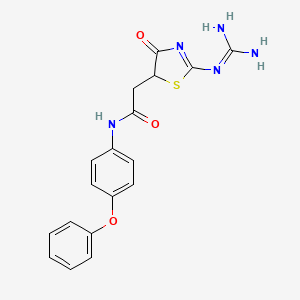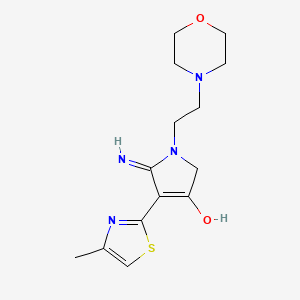
4-Amino-2-(3-nitrophenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE is a complex organic compound that belongs to the class of pyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Vorbereitungsmethoden
The synthesis of 4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the reaction of an aldehyde, malononitrile, and a urea constituent in a Biginelli-type three-component reaction . This method provides a rapid and facile formation of the pyridine ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or nitro groups, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes or disrupt viral replication by targeting viral enzymes .
Vergleich Mit ähnlichen Verbindungen
4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE can be compared with other pyridine derivatives such as pyridazine, pyrimidine, and pyrazine. These compounds share similar structural features but differ in their specific substituents and biological activities. For instance:
Pyridazine: Known for its antimicrobial and anticancer properties.
Pyrimidine: Widely used in the synthesis of pharmaceuticals and agrochemicals.
Pyrazine: Exhibits a range of biological activities including antitumor and antiviral effects.
The uniqueness of 4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C18H16N6O2 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
4-amino-2-(3-nitrophenyl)-6-piperidin-1-ylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C18H16N6O2/c19-10-14-16(21)15(11-20)18(23-7-2-1-3-8-23)22-17(14)12-5-4-6-13(9-12)24(25)26/h4-6,9H,1-3,7-8H2,(H2,21,22) |
InChI-Schlüssel |
BNJKUVSYMLOVTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=C(C(=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C#N)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-methoxyphenyl)-7-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11043515.png)


![2-[(2-Fluorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B11043531.png)

![4-[4-(Piperidinosulfonyl)-2-thienyl]-1,3-thiazol-2-amine](/img/structure/B11043545.png)


![11-amino-8-methyl-5-phenyl-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,12-pentaen-10-one](/img/structure/B11043573.png)
![8-methyl-2-(4-methylpiperazin-1-yl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11043576.png)
![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11043579.png)

![3-(5-Chloro-2-methoxyphenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043582.png)
![9-fluoro-5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione](/img/structure/B11043590.png)
